3-(2-Hydroxyphenoxy)butan-2-one
Description
3-(2-Hydroxyphenoxy)butan-2-one is a chemical compound with the molecular formula C10H12O3. It is a white crystalline powder with a melting point of 80-82°C. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
3-(2-hydroxyphenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8(2)13-10-6-4-3-5-9(10)12/h3-6,8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWPGYYOUHWHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394478 | |
| Record name | 3-(2-hydroxyphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91061-42-6 | |
| Record name | 3-(2-hydroxyphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Hydroxyphenoxy)butan-2-one can be synthesized from 3-chloro-2-butanone and catechol . The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyphenoxy)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: this compound can be oxidized to form 3-(2-oxophenoxy)butan-2-one.
Reduction: Reduction can yield 3-(2-Hydroxyphenoxy)butan-2-ol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyphenoxy)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties. Clinical trials are underway to evaluate its efficacy in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism by which 3-(2-Hydroxyphenoxy)butan-2-one exerts its effects involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
- 3-(2-Hydroxyphenoxy)propan-2-one
- 3-(2-Hydroxyphenoxy)butan-2-ol
- 3-(2-Hydroxyphenoxy)butan-2-amine
Comparison: 3-(2-Hydroxyphenoxy)butan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has a higher melting point and different solubility properties, making it suitable for specific applications in research and industry .
Biological Activity
3-(2-Hydroxyphenoxy)butan-2-one, with the molecular formula C₁₁H₁₄O₃, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Melting Point : 80-82°C
- Structure : Contains a phenolic group and a ketone group, which are crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of hydroxyl and carbonyl functional groups allows for potential redox reactions and hydrogen bonding, which can influence biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness in inhibiting the proliferation of tumor cells, suggesting a potential role as an anticancer agent .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce inflammatory markers in human cells, indicating its potential use in treating inflammatory diseases .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, particularly against certain bacterial strains. It has been effective in controlling populations of mosquito larvae, specifically Cx. vishnui, which is a vector for Japanese encephalitis . This suggests its utility in public health applications.
Case Studies
-
Cytotoxicity Against Tumor Cells
- Objective : To evaluate the cytotoxic effects on human tumor cell lines.
- Method : Various concentrations of this compound were applied to different cancer cell lines.
- Results : Significant cytotoxicity was observed, with IC50 values indicating effective inhibition of cell growth .
-
Anti-inflammatory Activity
- Objective : To assess the impact on inflammatory cytokines.
- Method : Human cell cultures were treated with the compound, and cytokine levels were measured.
- Results : The compound reduced the levels of pro-inflammatory cytokines significantly compared to controls .
Applications in Research and Industry
This compound is being explored for various applications:
- Pharmaceutical Development : Its potential as an anticancer and anti-inflammatory agent makes it a candidate for drug development.
- Public Health : Effective in controlling mosquito populations, it could be used in vector control strategies .
- Animal Nutrition : Used as a flavoring additive in animal feed, it is considered safe at specified concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxy and ketone groups | Anticancer, anti-inflammatory |
| 3-(2-Hydroxyphenoxy)propan-2-one | Similar structure but different chain length | Limited data on biological activity |
| 3-(2-Hydroxyphenoxy)butan-2-ol | Alcohol instead of ketone | Potentially lower activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
